molecular formula C13H18N2O2 B2388040 N-(2-methoxyphenyl)piperidine-3-carboxamide CAS No. 1016503-75-5

N-(2-methoxyphenyl)piperidine-3-carboxamide

Cat. No.: B2388040
CAS No.: 1016503-75-5
M. Wt: 234.299
InChI Key: SMFQDHOZSBZMPK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol It is characterized by the presence of a piperidine ring substituted with a methoxyphenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)piperidine-3-carboxamide typically involves the reaction of 2-methoxyaniline with piperidine-3-carboxylic acid or its derivatives under appropriate conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methoxyphenyl)piperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it may interact with receptors in the nervous system, modulating their activity and influencing neurotransmitter release .

Comparison with Similar Compounds

N-(2-methoxyphenyl)piperidine-3-carboxamide can be compared with other similar compounds such as:

  • N-(2-hydroxyphenyl)piperidine-3-carboxamide
  • N-(2-chlorophenyl)piperidine-3-carboxamide
  • N-(2-nitrophenyl)piperidine-3-carboxamide

These compounds share a similar piperidine-3-carboxamide core but differ in the substituents on the phenyl ring.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it valuable in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(2-methoxyphenyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFQDHOZSBZMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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